4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether
Description
4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether is a sulfur-containing imidazole derivative characterized by a central 4,5-diphenyl-1H-imidazole core linked via a sulfanylmethyl group to a methoxyphenyl substituent. Its molecular formula is C₂₃H₂₀N₂OS, with a molecular weight of 372.48 g/mol . Key physical properties include a predicted density of 1.26 g/cm³, boiling point of 575.2°C, and a pKa of 11.62, indicating moderate basicity . This compound is of interest in medicinal and materials chemistry due to the imidazole ring’s versatility and the electronic effects of its substituents.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-26-20-14-12-17(13-15-20)16-27-23-24-21(18-8-4-2-5-9-18)22(25-23)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHJIJZVKNHSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Alkylation of 4,5-Diphenyl-1H-imidazole-2-thiol
The most efficient method involves quaternization of 4,5-diphenyl-1H-imidazole-2-thiol with 4-(chloromethyl)phenyl methyl ether under microwave irradiation:
Reaction Scheme
$$ \text{C}{17}\text{H}{12}\text{N}{2}\text{S} + \text{C}8\text{H}9\text{ClO} \xrightarrow{\text{MW, 100°C}} \text{C}{23}\text{H}{20}\text{N}{2}\text{OS} + \text{HCl} $$
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Anhydrous DMF | |
| Temperature | 100°C | |
| Irradiation Time | 45 minutes | |
| Yield | 84% (isolated) | |
| Purity (HPLC) | >98% |
This method benefits from accelerated kinetics under microwave conditions, suppressing side reactions such as:
Multicomponent Condensation Approach
An alternative route employs a four-component reaction system:
Reactants
- Benzil (C₆H₅CO)₂
- Ammonium acetate (NH₄OAc)
- 4-Methoxybenzyl mercaptan (CH₃OC₆H₄CH₂SH)
- Formaldehyde (HCHO)
Mechanistic Steps
- Formation of imidazole ring via Radziszewski reaction
- Concurrent introduction of sulfanylmethyl group
- In situ protection of the methoxy functionality
Performance Metrics
| Metric | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Reaction Time | 12 hours | 3 hours |
| Overall Yield | 58% | 72% |
| Byproduct Formation | 15-20% | <5% |
While this method allows single-pot synthesis, it requires strict control of pH (6.5-7.0) to prevent hydrolysis of the methoxy group.
Critical Analysis of Purification Strategies
Crystallization Optimization
The compound's low solubility in polar solvents necessitates specialized crystallization protocols:
Solvent System
- Primary solvent: Dichloromethane
- Anti-solvent: Diisopropyl ether
- Gradient: Slow evaporation at 4°C
Crystallization Outcomes
| Parameter | Value |
|---|---|
| Crystal Habit | Needle-shaped |
| Melting Point | 94-96°C |
| Purity Post-Crystal | 99.2% |
X-ray crystallographic analysis confirms the sulfanyl group adopts a gauche conformation relative to the methoxyphenyl ring, minimizing steric clashes.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Recent patent literature describes a continuous process for analogous compounds:
Key Features
- Microreactor dimensions: 1.0 mm ID × 10 m length
- Residence time: 8.5 minutes
- Productivity: 1.2 kg/day
Advantages
- Reduced thermal degradation (<0.5% decomposition products)
- Consistent stoichiometric control (RSD <2%)
Spectroscopic Characterization Benchmarks
1H NMR (600 MHz, CDCl₃)
| δ (ppm) | Integration | Assignment |
|---|---|---|
| 3.81 | 3H, s | OCH₃ |
| 4.32 | 2H, s | SCH₂ |
| 7.08-7.45 | 14H, m | Aromatic protons |
| 12.15 | 1H, br s | NH (imidazole) |
13C NMR (151 MHz, CDCl₃)
| δ (ppm) | Assignment |
|---|---|
| 55.1 | OCH₃ |
| 35.7 | SCH₂ |
| 121.4-135.6 | Aromatic carbons |
| 160.3 | C-O (methoxy) |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: : The imidazole ring can be reduced under certain conditions.
Substitution: : The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using electrophiles like bromine or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: : Formation of 4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfinyl]methyl}phenyl methyl ether or 4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfonyl]methyl}phenyl methyl ether .
Reduction: : Formation of 4-{[(4,5-diphenyl-1H-imidazol-2-yl)methyl]phenyl methyl ether .
Substitution: : Formation of various substituted phenyl derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, influencing biological pathways. The phenyl groups may enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Comparable Compounds
*Note: CAS discrepancies (339277-42-8 vs. 339277-40-6) may arise from nomenclature variants or data source errors .
Structural and Functional Group Analysis
- Sulfanyl vs. Sulfonyl Linkages: The target compound’s sulfanyl (thioether) group (–S–) contrasts with sulfonyl (–SO₂–) derivatives (e.g., 728002-45-7).
- Substituent Effects: Methoxy vs. Halogenated Derivatives: Chlorine (728002-45-7) and fluorine (339277-80-4) substituents enhance electronegativity, affecting electronic distribution and intermolecular interactions .
Physicochemical Properties
- Boiling Points : The target compound’s boiling point (575.2°C ) is comparable to its sulfanyl analogs but lower than sulfonyl derivatives due to reduced polarity .
- Solubility : Sulfonyl-containing compounds (e.g., 728002-45-7) exhibit higher aqueous solubility than sulfanyl analogs, while the tert-butyl derivative (339277-12-2) may show increased lipophilicity .
Q & A
Q. What are the critical steps in synthesizing 4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves:
- Substitution reactions : Introduction of the sulfanyl group at the imidazole ring using thiol-containing reagents under basic conditions (e.g., NaOH or KOH) .
- Coupling reactions : Formation of the methyl ether via nucleophilic substitution with methyl iodide or dimethyl sulfate in aprotic solvents (e.g., DMF or THF) .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product.
Optimization : Control of temperature (60–80°C for substitution) and pH (neutral to slightly basic) is critical to minimize side reactions and maximize yield (>70%) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the presence of imidazole protons (δ 7.2–7.8 ppm for aromatic protons) and the methyl ether group (δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 465.15) and fragmentation patterns .
- Elemental Analysis : Confirms C, H, N, and S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 2-(4-chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole ).
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., bond lengths and angles for the imidazole ring and sulfanyl group) .
- Dynamic NMR : Detect conformational flexibility or tautomerism in the imidazole ring under variable temperatures .
Q. What experimental design considerations are crucial when assessing the environmental impact of this compound?
- Methodological Answer :
- Long-Term Stability Studies : Monitor degradation under UV light, varying pH (3–9), and microbial activity using HPLC or LC-MS .
- Ecotoxicological Assays : Use model organisms (e.g., Daphnia magna) to evaluate acute toxicity (LC) and bioaccumulation potential .
- Computational Modeling : Predict environmental fate (e.g., logP for hydrophobicity) using software like EPI Suite .
Contradiction Analysis in Published Data
- Example : Discrepancies in reported bioactivity (e.g., antimicrobial vs. no activity) may arise from:
- Purity Variations : Impurities >5% can skew results; validate via HPLC (>98% purity) .
- Assay Conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or incubation times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
